1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c15-14(16,17)10-3-1-9(2-4-10)5-13(19)18-7-12-6-11(18)8-20-12/h1-4,11-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPWKNNSZBLZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide or trifluoromethyl sulfonate as the source.
Final Assembly: The final step involves coupling the bicyclic core with the trifluoromethylated phenyl group through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent due to its structural analogies with known pharmacophores. Its applications in medicinal chemistry include:
- Antitumor Activity : Compounds with similar bicyclic structures have shown promise in inhibiting cancer cell growth. Research indicates that modifications of bicyclic amines can yield potent antitumor agents, suggesting that this compound may exhibit similar properties .
- Antiviral Properties : The compound's structural characteristics may allow it to interact effectively with viral enzymes or receptors, making it a candidate for antiviral drug development .
Synthesis of Bioactive Molecules
The unique bicyclic structure of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanone serves as a versatile building block in organic synthesis:
- Synthesis of Nucleoside Analogues : The compound can be utilized as a precursor for synthesizing carbocyclic nucleoside analogues, which are of interest for their antiviral and anticancer activities .
- Bioisosteric Replacement : The trifluoromethyl group in the phenyl ring enhances lipophilicity and metabolic stability, making this compound an attractive candidate for bioisosteric replacement in drug design .
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of various bicyclic compounds, including derivatives of this compound. Results indicated that certain modifications led to enhanced cytotoxicity against specific cancer cell lines, highlighting the potential for developing targeted therapies based on this scaffold.
Case Study 2: Antiviral Research
Another research effort focused on synthesizing derivatives of the compound to assess their activity against viral infections, particularly HIV and HCV. Preliminary results showed that some derivatives exhibited significant inhibition of viral replication, warranting further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways. Its bicyclic structure allows for high affinity binding to target proteins, while the trifluoromethyl group enhances its metabolic stability and bioavailability.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares the 2-oxa-5-azabicyclo[2.2.1]heptane core with several analogs (Table 1). This bicyclic system imposes conformational rigidity, likely improving binding specificity to biological targets. Key differences lie in the substituents:
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
| Compound | Melting Point/Physical State | Purity | Reference |
|---|---|---|---|
| Target Compound | N/A | N/A | — |
| Compound | 113–115°C | Recrystallized from ethanol | |
| Compound | White solid (lyophilized) | 93.6% |
The trifluoromethyl group may lower the melting point compared to ’s benzimidazole-containing analog due to reduced crystallinity. ’s lyophilized product highlights the utility of advanced purification techniques for complex derivatives.
Biological Activity
The compound 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H12F3N2O2
- Molecular Weight : 284.24 g/mol
Research indicates that compounds with bicyclic structures similar to This compound often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These compounds may modulate GPCR activity, influencing pathways related to neurotransmission and cellular signaling .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, enhancing its therapeutic potential against certain diseases .
Antimicrobial Activity
Studies have shown that similar compounds exhibit antimicrobial properties. For instance, derivatives of azabicyclic structures have shown effectiveness against various bacterial strains, suggesting a potential for This compound to possess similar activity.
Neuropharmacological Effects
Research into related bicyclic compounds has highlighted their neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. This suggests that the compound could be explored for potential applications in treating neurological disorders.
Case Study 1: Zebrafish Model
A study utilized zebrafish embryos to evaluate the biological effects of azabicyclic compounds and their derivatives. The findings indicated that these compounds could influence developmental processes and exhibit cytotoxic effects on certain cell lines, pointing towards their potential use in cancer therapy .
Case Study 2: In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit specific cancer cell lines, suggesting its role as a potential anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane core in this compound?
- Methodology : The bicyclic scaffold can be synthesized from trans-4-hydroxy-L-proline derivatives via a multi-step sequence involving protection (CbzCl/NaOH), esterification (SOCl₂/MeOH), tosylation (TsCl/Et₃N), and borohydride reduction (NaBH₄/EtOH-THF) . Modifications may include introducing the trifluoromethylphenyl ethanone moiety via coupling reactions (e.g., Friedel-Crafts acylation or nucleophilic substitution).
- Critical Analysis : Ensure stereochemical control during bicyclo ring formation, as the (1S,4S) configuration impacts pharmacological activity. Validate intermediates via NMR and HPLC .
Q. How can researchers ensure compound stability during prolonged experimental assays?
- Methodology : Monitor degradation using accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV or LC-MS. For lab-scale storage, maintain anhydrous conditions (desiccator, argon atmosphere) and avoid prolonged exposure to light .
- Limitations : Organic degradation rates increase with temperature; consider continuous cooling (e.g., 4°C) for aqueous solutions to stabilize reactive intermediates .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodology :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural Elucidation : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation and 2D NMR (¹H-¹³C HSQC, HMBC) to assign bicyclic and trifluoromethylphenyl regions .
Advanced Research Questions
Q. What strategies optimize the yield of the trifluoromethylphenyl ethanone moiety during coupling reactions?
- Methodology :
- Friedel-Crafts Acylation : Use AlCl₃ or FeCl₃ as Lewis catalysts in dichloromethane under inert conditions. Monitor reaction progress via TLC (silica gel, hexane/EtOAc).
- Nucleophilic Substitution : React 4-(trifluoromethyl)phenylmagnesium bromide with a pre-functionalized bicyclic ketone. Optimize Grignard reagent stoichiometry (1.2–1.5 equiv) to minimize side products .
Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states for key reactions (e.g., acylation). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites .
- Validation : Compare computational predictions with experimental outcomes (e.g., X-ray crystallography for regioselectivity confirmation) .
Q. What are the limitations of using X-ray crystallography for structural analysis of this compound?
- Methodology : Grow single crystals via slow evaporation from ethanol/water (1:1). Use synchrotron radiation for high-resolution data collection if the compound exhibits low crystallinity.
- Challenges : The bicyclic system’s rigidity and CF₃ group’s steric bulk may hinder crystal packing. Consider co-crystallization with stabilizing agents (e.g., crown ethers) .
Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (temperature, catalyst loading) and identify interaction effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
